molecular formula C18H15N5O2 B7017807 N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide

N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide

Cat. No.: B7017807
M. Wt: 333.3 g/mol
InChI Key: BFZXWDQJULPYDL-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-23-11-14(10-20-23)25-17-5-3-2-4-15(17)18(24)21-13-6-7-16-12(8-13)9-19-22-16/h2-11H,1H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXWDQJULPYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Attachment of the Pyrazole Group: The pyrazole group can be introduced through condensation reactions with appropriate pyrazole derivatives.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for hydrogenation.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)benzamide: Lacks the oxy group, which may affect its biological activity.

    N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzoic acid: Contains a carboxylic acid group instead of an amide, potentially altering its solubility and reactivity.

Uniqueness

N-(1H-indazol-5-yl)-2-(1-methylpyrazol-4-yl)oxybenzamide is unique due to the presence of both indazole and pyrazole rings, which may confer specific biological activities and chemical reactivity. The oxybenzamide linkage also distinguishes it from other similar compounds, potentially affecting its interaction with molecular targets.

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